molecular formula C21H27NO3 B5236757 {1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinyl}methanol

{1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinyl}methanol

Cat. No. B5236757
M. Wt: 341.4 g/mol
InChI Key: UXIQTIAKLOTOFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinyl}methanol is a chemical compound that has been studied extensively in scientific research. This compound has potential applications in the field of medicinal chemistry and drug discovery due to its unique structure and properties. In

Mechanism of Action

The mechanism of action of {1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinyl}methanol is not fully understood. However, it is believed that the compound exerts its activity through the inhibition of certain enzymes or proteins involved in the growth and proliferation of cancer cells or viral replication. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
{1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinyl}methanol has been shown to have potent activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to have activity against certain viral infections, such as HIV-1 and HCV. However, the biochemical and physiological effects of this compound on normal cells and tissues are not fully understood and require further investigation.

Advantages and Limitations for Lab Experiments

One advantage of using {1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinyl}methanol in lab experiments is its potent activity against various cancer cell lines and viral infections. This makes it a promising candidate for the development of new anticancer and antiviral drugs. However, one limitation of using this compound in lab experiments is its potential toxicity to normal cells and tissues. Further studies are needed to determine the safety and efficacy of this compound in vivo.

Future Directions

There are several future directions for the study of {1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinyl}methanol. One direction is the further optimization of the synthesis method to yield higher purity and higher yield of the compound. Another direction is the elucidation of the mechanism of action of this compound through further biochemical and biophysical studies. Additionally, the safety and efficacy of this compound in vivo need to be investigated further to determine its potential as a therapeutic agent. Finally, the development of new analogs of {1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinyl}methanol with improved activity and selectivity is an important future direction for the study of this compound.

Synthesis Methods

The synthesis method of {1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinyl}methanol involves the reaction of 4-(benzyloxy)-3-methoxybenzaldehyde and 3-piperidinylmethanol in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. This synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

{1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinyl}methanol has been studied extensively in scientific research for its potential applications in medicinal chemistry and drug discovery. This compound has been shown to have potent activity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs. Additionally, {1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinyl}methanol has been shown to have activity against certain viral infections, such as HIV-1 and HCV, making it a potential candidate for the development of antiviral drugs.

properties

IUPAC Name

[1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-24-21-12-18(13-22-11-5-8-19(14-22)15-23)9-10-20(21)25-16-17-6-3-2-4-7-17/h2-4,6-7,9-10,12,19,23H,5,8,11,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIQTIAKLOTOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN2CCCC(C2)CO)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]piperidin-3-yl]methanol

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